

Stability testing of 2-Chloro-5-iodoquinazolin-4-amine under experimental conditions

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Compound of Interest

Compound Name: 2-Chloro-5-iodoquinazolin-4-amine

CAS No.: 1107694-85-8

Cat. No.: B1387792

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Technical Support Center: Stability & Handling of 2-Chloro-5-iodoquinazolin-4-amine

Case ID: STAB-QNZ-2C5I Status: Active Support Level: Tier 3 (Senior Application Scientist)

Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide[1]

Executive Stability Profile[1]

Compound: **2-Chloro-5-iodoquinazolin-4-amine** Critical Vulnerabilities:

- Nucleophilic Aromatic Substitution (): The C2-Chloro position is highly electrophilic.[1] It is prone to hydrolysis (water) and solvolysis (alcohols like methanol/ethanol).[1]
- Photolytic Dehalogenation: The C5-Iodo bond is weak and susceptible to homolytic cleavage under UV/Vis light, leading to radical formation and de-iodination.[1]
- Thermal Instability: Moderate. High temperatures accelerate the

reactions described above.

Module 1: Hydrolytic & Solvolytic Instability (The C2-Cl Vulnerability)

Technical Insight

The quinazoline ring is electron-deficient. While the 4-amino group donates some electron density, the 2-position remains a "soft spot" for nucleophiles. In the presence of protic solvents (water, alcohols), the chloride at C2 is a good leaving group.^[1]

Key Risk: Dissolving this compound in Methanol (MeOH) for HPLC sample preparation can lead to the formation of the 2-methoxy impurity within hours, often misdiagnosed as a synthesis byproduct.

Troubleshooting Guide (FAQ)

Q: I see a new impurity peak at RRT ~1.1 with a mass shift of -4 Da (or +31 Da vs parent) when using Methanol as a diluent. What is it? **A:** You are likely observing the 2-methoxy-5-iodoquinazolin-4-amine artifact. This occurs via

displacement of the chlorine atom by the methoxide/methanol.

- **Immediate Fix:** Switch your sample diluent to Acetonitrile (ACN) or DMSO.^[1] Avoid primary alcohols for stock solutions.^[1]
- **Verification:** If the peak area increases over time while the sample sits in the autosampler, it is a solution-stability artifact, not a process impurity.

Q: The compound is precipitating or degrading in aqueous buffer at pH 2. Is this expected? **A:** Yes. While the 4-amino group can be protonated, highly acidic conditions (pH < 3) can catalyze the hydrolysis of the C2-Cl bond to form 2-hydroxy-5-iodoquinazolin-4-amine (often existing as the quinazolinone tautomer).

- **Recommendation:** Maintain buffers at pH 4.5–7.5 for short-term handling.^[1] For long-term storage, keep in solid state under desiccant.^[1]

Experimental Protocol: Forced Degradation (Hydrolysis)

Standard: ICH Q1A(R2)[1]

- Preparation: Prepare a 1 mg/mL solution in Acetonitrile (Co-solvent).
- Acid Stress: Add 0.1 N HCl (1:1 v/v). Heat at 60°C for 4 hours.
- Base Stress: Add 0.1 N NaOH (1:1 v/v). Stir at RT for 2 hours (Base hydrolysis is usually faster for this scaffold).
- Quenching: Neutralize exactly to pH 7.0 before injection to prevent on-column degradation.
- Analysis: Monitor for the loss of the parent peak and appearance of the hydroxy-derivative (Mass shift: -18.5 Da for Cl -> OH exchange).

Module 2: Photostability (The C5-I Vulnerability)

Technical Insight

Aryl iodides possess a weak C–I bond (approx. 65 kcal/mol).[1] Exposure to UV light (and even ambient fluorescent light) can cause homolytic cleavage, generating an aryl radical and an iodine radical.[1] This leads to de-iodination (formation of 2-chloroquinazolin-4-amine) or oxidative coupling (dimerization).[1]

Troubleshooting Guide (FAQ)

Q: My white powder has turned yellow/pink on the benchtop. Is it compromised? A: The color change indicates the liberation of elemental iodine (

), a hallmark of photodecomposition.

- Action: Check purity immediately. If the surface is yellow but the bulk is white, the degradation may be superficial.
- Prevention: Store in amber vials wrapped in aluminum foil. Use low-actinic light (sodium vapor lamps) during synthesis and handling.[1]

Q: Can I use a standard UV detector for HPLC? A: Yes, but ensure your autosampler is dark/covered.[1] If the sample sits in a clear vial on the carousel near a window, you will see "ghost peaks" appearing from photolysis during the sequence.

Experimental Protocol: Photostability Testing

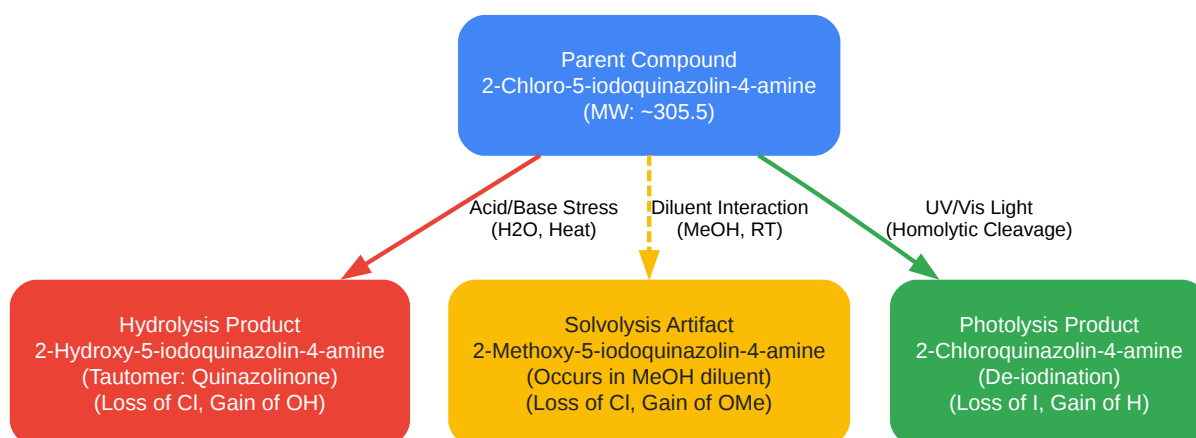
Standard: ICH Q1B

- Sample Setup:
 - Dark Control: Wrap vial in aluminum foil.
 - Exposed Sample: Spread solid thinly in a quartz petri dish or use a clear glass vial.
- Exposure: Place in a photostability chamber.
 - Target: 1.2 million lux hours (visible) AND 200 watt-hours/m² (UV).[1]
- Analysis: Dissolve both samples in Acetonitrile (avoid MeOH). Analyze via HPLC.
- Criteria: Calculate % recovery of Parent and % formation of Des-iodo impurity (Mass shift: -126 Da).

Module 3: Analytical Method & Visualization

Degradation Pathways Diagram

The following diagram maps the specific chemical fate of **2-Chloro-5-iodoquinazolin-4-amine** under stress.



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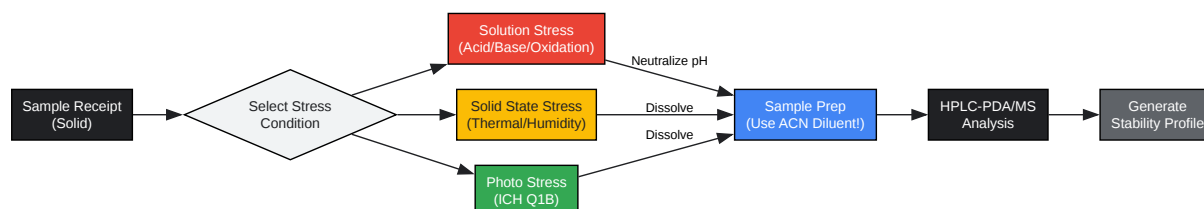
Caption: Figure 1. Degradation pathways showing critical impurities formed via Hydrolysis (Red), Solvolysis (Yellow), and Photolysis (Green).[1]

Recommended Stress Conditions Table

Stress Type	Condition	Duration	Target Degradation	Expected Mechanism
Hydrolysis (Acid)	0.1 N HCl, 60°C	2–6 Hours	5–20%	C2-Cl displacement ()
Hydrolysis (Base)	0.1 N NaOH, RT	1–4 Hours	5–20%	C2-Cl displacement ()
Oxidation	3% , RT	2–12 Hours	5–20%	N-oxide formation (Amine)
Photolysis	1.2M lux[1]•h / 200 W•h/m ²	Cyclical	N/A	C-I Cleavage (De-iodination)
Thermal	60°C (Solid State)	7 Days	< 5%	Thermal decomposition

Module 4: Stability Testing Workflow

This workflow ensures compliance with ICH Q1A(R2) while addressing the specific chemical liabilities of the halo-quinazoline scaffold.



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Caption: Figure 2. Integrated stability testing workflow emphasizing the critical "Acetonitrile Diluent" step to avoid false positives.

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